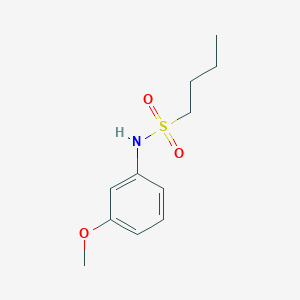

N-(3-methoxyphenyl)butane-1-sulfonamide

Description

N-(3-Methoxyphenyl)butane-1-sulfonamide is a sulfonamide derivative characterized by a butane sulfonamide backbone and a 3-methoxyphenyl substituent. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and receptor antagonism properties . The methoxy group at the phenyl ring’s 3-position likely influences electronic properties (e.g., electron-donating effects) and steric interactions, impacting binding affinity and solubility.

Properties

IUPAC Name |

N-(3-methoxyphenyl)butane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S/c1-3-4-8-16(13,14)12-10-6-5-7-11(9-10)15-2/h5-7,9,12H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNWPSMLBDWEER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)butane-1-sulfonamide typically involves the reaction of 3-methoxyaniline with butane-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-methoxyaniline+butane-1-sulfonyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining consistent reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)butane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids

Reduction: Amines

Substitution: Halogenated derivatives

Scientific Research Applications

N-(3-methoxyphenyl)butane-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)butane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(3-methoxyphenyl)butane-1-sulfonamide with key analogs, focusing on substituents, molecular properties, and biological activities:

Structural and Functional Insights

Substituent Effects :

- Methoxy Groups : Present in the parent compound and analogs (e.g., ), methoxy groups enhance solubility via hydrogen bonding while moderately increasing steric bulk.

- Halogenation : Chlorine (e.g., ) or trifluoromethyl groups (e.g., ) improve binding affinity to hydrophobic targets (e.g., receptors) and metabolic stability.

- Quaternary Ammonium Modifications : Derivatives like 8J () demonstrate how alkylation of the sulfonamide nitrogen introduces cationic charges, enabling antimicrobial activity through membrane disruption.

- Pharmacological Potential: The trifluorobutane analog () exemplifies strategies to optimize peripheral activity, likely by reducing central nervous system penetration. Antimicrobial quaternary ammonium derivatives () highlight the versatility of sulfonamide scaffolds in drug design.

Q & A

Q. How can contradictory data on N-(3-methoxyphenyl)butane-1-sulfonamide’s bioactivity be systematically addressed?

- Methodological Answer : Replicate assays under standardized conditions (e.g., cell passage number, serum batch). Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Meta-analysis of published data identifies confounding variables (e.g., impurity profiles, solvent effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.